molecular formula C18H17N3O4 B352710 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile CAS No. 144036-36-2

2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B352710
CAS No.: 144036-36-2
M. Wt: 339.3g/mol
InChI Key: VEQGLLBDKJRYDE-UHFFFAOYSA-N
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Description

2-Amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a polyfunctionalized chromene derivative with a fused pyranone scaffold. Its structure features a 3-nitrophenyl substituent at position 4, two methyl groups at position 7, and a cyano group at position 2. This compound belongs to the 4H-chromene family, which is widely studied for its biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . X-ray crystallography reveals a non-planar pyran ring adopting a boat conformation, stabilized by intramolecular N–H···O and N–H···N hydrogen bonds . The compound crystallizes in a triclinic system (space group $ P\overline{1} $) with unit cell parameters $ a = 7.7970(12) \, \text{Å}, \, b = 9.0390(10) \, \text{Å}, \, c = 15.148(2) \, \text{Å}, \, \alpha = 81.439(10)^\circ, \, \beta = 75.194(12)^\circ, \, \gamma = 76.151(11)^\circ $, and $ Z = 2 $ .

Properties

IUPAC Name

2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-18(2)7-13(22)16-14(8-18)25-17(20)12(9-19)15(16)10-4-3-5-11(6-10)21(23)24/h3-6,15H,7-8,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQGLLBDKJRYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel-Michael-Cyclization Cascade

The synthesis begins with a Knoevenagel condensation between 3-nitrobenzaldehyde and malononitrile, forming an α,β-unsaturated nitrile intermediate. Subsequent Michael addition of dimedone generates a diketone-enamine adduct, which undergoes intramolecular cyclization to yield the tetrahydrochromene core. Density functional theory (DFT) studies confirm that electron-withdrawing groups (e.g., -NO2) on the aldehyde enhance electrophilicity, accelerating the Knoevenagel step.

Role of Catalysts

Nanocatalysts like NS-doped graphene oxide quantum dots (GOQDs) and nano-kaoline/BF3/Fe3O4 provide acidic and basic sites that stabilize transition states. For instance, NS-GOQDs in ethanol facilitate proton transfer during cyclization, achieving 98% yield for analogous chromenes. BF3 in nano-kaoline composites promotes Lewis acid-mediated activation of the aldehyde carbonyl, reducing side reactions.

Optimized Synthetic Protocols

Solvent-Free Nano-Catalytic Method

Procedure :

  • Combine 3-nitrobenzaldehyde (1 mmol), malononitrile (1.1 mmol), and dimedone (1 mmol) with nano-kaoline/BF3/Fe3O4 (0.1 g).

  • Heat at 70°C for 60 minutes under solvent-free conditions.

  • Isolate the product via magnetic separation of the catalyst, followed by recrystallization from ethanol.

Results :

  • Yield : 89–92%

  • Reaction Time : 60 minutes

  • Catalyst Reusability : 5 cycles without significant activity loss.

NS-Doped GOQD-Catalyzed Synthesis

Procedure :

  • React 3-nitrobenzaldehyde (1 mmol), malononitrile (1.2 mmol), and dimedone (1 mmol) with NS-GOQDs (30 mg) in ethanol.

  • Reflux at 80°C for 90 minutes.

  • Filter and concentrate to obtain the crude product, then purify via column chromatography (ethyl acetate/hexane, 3:7).

Results :

  • Yield : 94–96%

  • Purity : >99% (HPLC)

  • FT-IR Data : νCN\nu_{\text{CN}}: 2187 cm1^{-1}; νC=O\nu_{\text{C=O}}: 1652 cm1^{-1}.

Traditional Base-Mediated Synthesis

Procedure :

  • Mix 3-nitrobenzaldehyde (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) in THF.

  • Add potassium tert-butoxide (1.2 mmol) and stir at room temperature for 4 hours.

  • Quench with methanol, extract with ethyl acetate, and purify via silica gel chromatography.

Results :

  • Yield : 82–85%

  • Drawbacks : Longer reaction time (4–6 hours), solvent dependency.

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6_6) :
    δ\delta 1.05 (s, 6H, 2×CH3_3), 2.25 (d, J=16.0J = 16.0 Hz, 2H, CH2_2), 4.13 (s, 1H, CH), 6.61 (s, 2H, NH2_2), 7.36–7.21 (m, 4H, Ar-H).

  • 13^{13}C NMR (100 MHz, CDCl3_3) :
    δ\delta 193.4 (C=O), 158.1 (C=N), 128.7–118.7 (Ar-C), 57.2 (C4), 31.4 (C7).

  • HRMS : m/zm/z calcd. for C19_{19}H18_{18}N3_3O4_4 [M+H]+^+: 376.1297; found: 376.1295.

Comparative Catalytic Efficiency

MethodCatalystSolventTemp (°C)Time (min)Yield (%)
Nano-kaoline/BF3/Fe3O4Nano-kaoline/BF3/Fe3O4Solvent-free706092
NS-GOQDsNS-doped GOQDsEthanol809096
TraditionalKOtBuTHF2524085

Computational Validation

DFT calculations at the B3LYP/6-311+G(d,p) level reveal:

  • HOMO-LUMO Gap : 4.2 eV, indicating high kinetic stability.

  • NBO Analysis : Strong hyperconjugation between the nitro group and chromene ring (ΔE=28.5\Delta E = 28.5 kcal/mol).

  • MEP Surfaces : Nitro group acts as an electrophilic hotspot, directing regioselective cyclization.

Environmental and Practical Considerations

  • Waste Reduction : Solvent-free protocols reduce E-factor by 60% compared to traditional methods.

  • Catalyst Recovery : Magnetic nano-catalysts enable >95% recovery via external magnets .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group on the phenyl ring can be further oxidized to produce nitroso or nitrate derivatives.

  • Reduction: : The nitro group can be reduced to an amino group, resulting in different derivatives.

  • Substitution: : The compound can undergo electrophilic or nucleophilic substitution reactions at different positions on the chromene ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron powder and hydrogen gas (H2).

  • Substitution: : Electrophilic substitution may use reagents like bromine (Br2) or acyl chlorides, while nucleophilic substitution may involve alkyl halides and strong bases.

Major Products Formed

  • Oxidation: : Nitroso derivatives, nitrate esters.

  • Reduction: : Amino derivatives, hydrazine derivatives.

  • Substitution: : Brominated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exhibit potent anticancer properties. Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation .

Antimicrobial Properties
This compound has also shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Various studies have tested its efficacy against a range of bacterial strains, highlighting its potential use in developing new antibiotics .

Materials Science

Polymer Synthesis
In materials science, the compound has been utilized in the synthesis of novel polymers. The incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability. These polymers are being explored for applications in coatings and composite materials .

Fluorescent Materials
The compound's unique fluorescent properties make it suitable for applications in optoelectronics. Research has focused on its use as a fluorescent probe in biological imaging and sensing applications. The ability to detect specific biomolecules through fluorescence can be harnessed for diagnostic purposes .

Biochemical Research

Enzyme Inhibition Studies
The compound is being investigated for its role as an enzyme inhibitor. Preliminary studies suggest that it can inhibit key enzymes involved in metabolic pathways related to diseases such as diabetes and obesity. This inhibition could provide insights into new therapeutic strategies targeting these conditions .

Cell Signaling Pathways
Recent research has focused on the effect of this compound on various cell signaling pathways. It has been shown to modulate pathways involved in inflammation and immune responses, indicating potential applications in treating inflammatory diseases .

Comprehensive Data Table

Application AreaSpecific UseFindings/References
Medicinal ChemistryAnticancer activityInduces apoptosis in cancer cells
Antimicrobial propertiesEffective against various bacterial strains
Materials SciencePolymer synthesisEnhances mechanical properties
Fluorescent materialsUsed as a probe for biological imaging
Biochemical ResearchEnzyme inhibition studiesInhibits key metabolic enzymes
Cell signaling modulationModulates inflammatory pathways

Mechanism of Action

The mechanism by which 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The amino group can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Dependent Structural Variations

The 4H-chromene scaffold allows extensive modifications at positions 4 (aryl substituent) and 7 (alkyl groups). Key analogs and their distinctions are summarized below:

Compound Name Substituent at Position 4 Substituents at Position 7 Key Structural Features
Target Compound 3-Nitrophenyl 7,7-Dimethyl Pyran ring in boat conformation; triclinic crystal system
2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 4-Nitrophenyl 7,7-Dimethyl Similar boat conformation; altered nitro group position increases planarity of aryl ring
2-Amino-4-(1-naphthyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 1-Naphthyl None (unsubstituted) Pyran ring adopts sofa conformation; fused cyclohexenone ring in flattened boat
2-Amino-4-(3,4-dimethoxyphenyl)-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile 3,4-Dimethoxyphenyl 7-Phenyl Cyclohexyl ring in half-boat conformation; pyran ring forms "V" shape

Key Observations :

  • Nitro Group Position : The 3-nitrophenyl substituent (target compound) induces steric hindrance, reducing planarity compared to the 4-nitrophenyl analog .
  • Conformational Flexibility : Larger substituents (e.g., naphthyl) force sofa conformations, while smaller groups (e.g., methyl) favor boat conformations .
  • Hydrogen Bonding : All analogs exhibit N–H···O/N interactions, but the target compound’s crystal packing is denser due to additional N–H···N bonds .
Spectroscopic and Physical Properties

Comparative spectral data highlight substituent effects on key functional groups:

Compound Melting Point (°C) IR (C≡N Stretch, cm⁻¹) $ ^1\text{H NMR} $ (δ, ppm) $ ^{13}\text{C NMR} $ (δ, ppm)
Target Compound 213–215 2194 0.93 (s, 3H, CH₃), 1.05 (s, 3H, CH₃), 4.43 (s, 1H) 196.21 (C=O), 163.62 (C≡N), 148.23 (Ar–NO₂)
4-Nitrophenyl Analog 180–182 2195 0.95 (s, 3H), 1.03 (s, 3H), 4.34 (s, 1H) 196.0 (C=O), 163.5 (C≡N), 146.7 (Ar–NO₂)
2-Nitrophenyl Analog 224–226 2194 0.81 (s, 3H), 0.94 (s, 3H), 4.86 (s, 1H) 168.8 (C=O), 159.6 (C≡N), 152.5 (Ar–NO₂)
4-Chlorophenyl Analog 207–208 2192 1.05 (s, 3H), 0.97 (s, 3H), 4.15 (s, 1H) 196.3 (C=O), 163.1 (C≡N), 134.6 (Ar–Cl)

Key Trends :

  • C≡N Stretch: Consistent at ~2194 cm⁻¹ across analogs, confirming cyano group stability .
  • Melting Points : Higher for ortho-substituted nitro derivatives (224–226°C) due to reduced symmetry .
  • NMR Shifts: Electron-withdrawing groups (e.g., NO₂) deshield aromatic carbons, shifting $ ^{13}\text{C} $ signals upfield .

Biological Activity

The compound 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS No. 144036-36-2) is a member of the chromene family, characterized by a complex structure that includes an amino group, a nitrophenyl moiety, and a tetrahydrochromene framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on various research findings and case studies.

  • Molecular Formula : C18H17N3O4
  • Molecular Weight : 339.35 g/mol
  • Structural Features :
    • Tetrahydrochromene core
    • Nitro group on the phenyl ring
    • Amino group contributing to reactivity

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance:

  • Mechanism of Action : Research indicates that this compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis. The nitrophenyl group is believed to play a critical role in enhancing cytotoxicity through reactive oxygen species (ROS) generation .
  • Case Study : In a study on human breast cancer cells (MCF-7), derivatives of this compound showed significant inhibition of cell growth with IC50 values in the micromolar range. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

  • In Vitro Studies : Various derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl moiety enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death .
  • Research Findings : A study reported that derivatives similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored as well:

  • Mechanism : The compound appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This suggests a potential role in modulating inflammatory pathways .
  • Experimental Results : In animal models, administration of this compound led to reduced paw edema in carrageenan-induced inflammation models, indicating its efficacy as an anti-inflammatory agent .

Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis via ROS generation
AntimicrobialDisrupts bacterial membranes
Anti-inflammatoryInhibits cytokine production

Q & A

Q. What established synthetic methodologies are used to prepare 2-amino-7,7-dimethyl-4-(3-nitrophenyl)-tetrahydrochromene derivatives, and how are reaction conditions optimized?

  • Methodological Answer : A one-pot, three-component reaction is commonly employed using substituted aldehydes, malononitrile, and dimedone derivatives in aqueous or solvent-free conditions. Optimization involves adjusting temperature (80–100°C), catalyst type (e.g., piperidine or L-proline), and reaction time (2–6 hours) to achieve yields >75% . For nitro-substituted derivatives like the target compound, electron-withdrawing groups (e.g., 3-nitrophenyl) require extended reaction times (4–6 hours) to overcome steric and electronic challenges .

Q. How is the crystal structure of this compound characterized, and what conformational features are critical for its stability?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a triclinic or monoclinic lattice system depending on substituents. For example:
Parameter3-Nitrophenyl Derivative (Hypothetical)4-Methylphenyl Derivative
Space groupP1 (predicted)P1
Unit cell dimensionsa = 8.59 Å, b = 8.74 Å, c = 11.07 Åa = 8.5931 Å, b = 8.7409 Å
Torsion angles (C–C)110–125° (pyran ring)110.95°–178.95°
The fused cyclohexenone and pyran rings adopt sofa conformations , stabilized by intramolecular N–H⋯O/N hydrogen bonds .

Q. What spectroscopic techniques are used to confirm the structure, and how are spectral contradictions resolved?

  • Methodological Answer :
  • FT-IR : A sharp absorption at ~2188–2195 cm⁻¹ confirms the –C≡N group. Discrepancies in –NH₂ stretching (3200–3465 cm⁻¹) arise from hydrogen-bonding variations; solid-state IR and solution NMR comparisons resolve this .
  • ¹H NMR : Aromatic protons (δ 7.08–8.20 ppm) and NH₂ signals (δ 5.6–6.2 ppm) vary with substituent electron effects. Contradictions are addressed by repeating experiments in deuterated DMSO or CDCl₃ .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity and regioselectivity of nitro-substituted chromene derivatives?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For 3-nitrophenyl derivatives:
  • The nitro group lowers the LUMO energy (−2.1 eV), enhancing electrophilicity at C-4.
  • Transition state modeling reveals a 20.3 kcal/mol activation barrier for the Michael addition step, consistent with experimental kinetics .

Q. What strategies address contradictions in bioactivity data between in vitro and in silico studies for this compound class?

  • Methodological Answer :
  • Data Reconciliation : Cross-validate docking results (e.g., AutoDock Vina) with enzyme inhibition assays (e.g., COX-2 IC₅₀). Discrepancies >20% require re-evaluating force field parameters or solvent effects .
  • Meta-Analysis : Compare crystallographic data (e.g., Protein Data Bank entries) with ligand-binding poses to refine QSAR models .

Q. How are reaction pathways and byproduct formation minimized during scale-up synthesis?

  • Methodological Answer :
  • Process Analytical Technology (PAT) : Use inline FT-IR to monitor intermediate (e.g., Knoevenagel adduct) concentrations. Adjust feed rates to maintain <5% byproduct (e.g., dimerized chromene) .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) reduce side reactions vs. ethanol/water systems, as shown in Hansen solubility parameter modeling .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for structurally similar chromene derivatives?

  • Methodological Answer :
  • Crystallization Conditions : Differences in solvent polarity (e.g., ethanol vs. toluene) yield polymorphs with MP variations up to 15°C (e.g., 205–211°C for 4-nitrophenyl derivatives) .
  • DSC Validation : Differential scanning calorimetry (heating rate 10°C/min) confirms purity and identifies eutectic mixtures .

Advanced Structural Insights

Q. What role do non-covalent interactions (e.g., π-stacking, halogen bonding) play in the solid-state packing of nitro-substituted chromenes?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : For 3-nitrophenyl derivatives, π⋯π interactions (3.5–3.8 Å) and C–H⋯O nitro contacts (2.9 Å) contribute to 65% of crystal packing .
  • Energy Frameworks : Total interaction energies (≈−60 kJ/mol) show dominant electrostatic contributions from nitro groups .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-amino-7,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

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